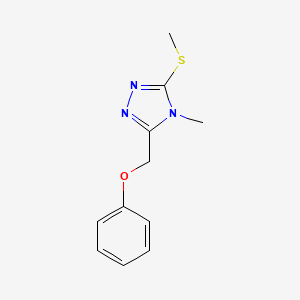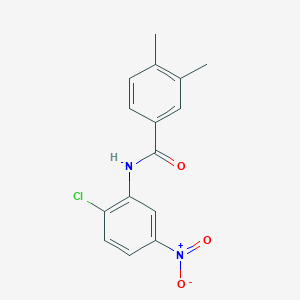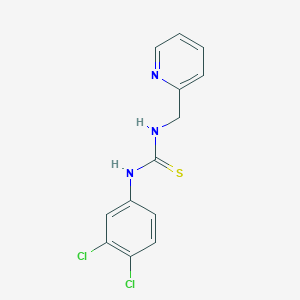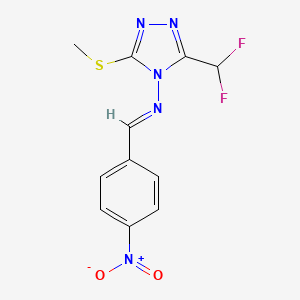
4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MPTT and is a member of the 1,2,4-triazole family of compounds.
Mécanisme D'action
The mechanism of action of 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for the research and development of 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole. One potential area of research is in the development of new drugs for the treatment of cancer, bacterial infections, and fungal infections. Another area of research is in the development of new methods for synthesizing this compound, which could lead to more cost-effective and efficient production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole is a chemical compound that has shown promising results in the treatment of various diseases. Its high potency and potential applications in drug development make it an important area of research for scientists. However, careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole is carried out through a multi-step process. The first step involves the reaction of 4-methyl-3-(methylthio)-1,2,4-triazole-5-carbaldehyde with phenol in the presence of a base to form the corresponding phenoxymethyl derivative. This intermediate is then reacted with hydrazine hydrate to form the desired product, 4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole.
Applications De Recherche Scientifique
4-methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is in the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Propriétés
IUPAC Name |
4-methyl-3-methylsulfanyl-5-(phenoxymethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-14-10(12-13-11(14)16-2)8-15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPEPQVNAOVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-methylsulfanyl-5-phenoxymethyl-4H-[1,2,4]triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)



![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)

![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)